3,6-Dihydroxyacridin-9(10H)-one
Description
3,6-Dihydroxyacridin-9(10H)-one is a tricyclic aromatic compound belonging to the acridinone family, characterized by a central acridine core substituted with hydroxyl (-OH) groups at the 3- and 6-positions. Acridinones are widely studied for their diverse applications, including fluorescence materials, pharmaceuticals, and organic synthesis intermediates . The hydroxyl groups in this compound likely enhance its polarity and hydrogen-bonding capacity, influencing solubility and reactivity compared to non-hydroxylated analogs .
Properties
IUPAC Name |
3,6-dihydroxy-10H-acridin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-7-1-3-9-11(5-7)14-12-6-8(16)2-4-10(12)13(9)17/h1-6,15-16H,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRYFKGBOYVWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC3=C(C2=O)C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555636 | |
| Record name | 3,6-Dihydroxyacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122105-95-7 | |
| Record name | 3,6-Dihydroxyacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: The synthesis of 3,6-Dihydroxyacridin-9(10H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminophenol with phthalic anhydride, followed by cyclization and oxidation steps.
Reaction Conditions: The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods:
Scale-Up Synthesis: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,6-Dihydroxyacridin-9(10H)-one can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated acridine derivatives.
Scientific Research Applications
Chemistry:
Fluorescent Probes: Due to its aromatic structure, 3,6-Dihydroxyacridin-9(10H)-one is used as a fluorescent probe in various analytical techniques.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Biology:
DNA Intercalation: The planar structure allows it to intercalate between DNA bases, making it useful in studying DNA interactions and as a potential anticancer agent.
Enzyme Inhibition: It has been studied for its ability to inhibit certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine:
Anticancer Research: Its ability to intercalate with DNA has led to investigations into its use as an anticancer agent.
Antimicrobial Properties: Studies have shown its potential in inhibiting the growth of certain bacteria and fungi.
Industry:
Dye Manufacturing: It is used in the production of dyes due to its vibrant color and stability.
Material Science: Its unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
Molecular Targets and Pathways:
DNA Intercalation: The compound intercalates between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes.
Enzyme Inhibition: It binds to the active sites of certain enzymes, blocking substrate access and inhibiting enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs and their substituent effects are summarized below:
Key Observations:
- Substituent Position and Electronic Effects: The 3,6-dihydroxy substitution pattern in the target compound is distinct from analogs like 1,3-dihydroxy derivatives (e.g., ).
- Halogenated Derivatives: Chloro- and fluoro-substituted acridinones (e.g., ) exhibit higher melting points (>275°C) due to increased molecular symmetry and halogen-induced dipole interactions. Hydroxyl groups, by contrast, may lower melting points by enhancing solubility in polar solvents .
- Biological Activity : 1,3-Dihydroxy-2-methoxy-10-methylacridin-9(10H)-one demonstrates cytotoxicity against cancer cells, suggesting that hydroxylation at specific positions can modulate bioactivity .
Fluorescence and Electronic Properties
- TADF Performance: The phenoxazine-substituted 3,6-DPXZ-AD () exhibits a high radiation rate constant (KR = 1.2×10⁶ s⁻¹) due to its donor-acceptor architecture. The 3,6-dihydroxy analog may display altered fluorescence if hydroxyl groups act as electron-withdrawing substituents.
- LogP and Solubility : Hydroxyl groups reduce LogP values (e.g., 1-hydroxyacridone: LogP = 2.39 ), improving aqueous solubility compared to methylated (LogP = 2.69 ) or halogenated derivatives.
Pharmaceutical Potential
Hydroxyacridinones are explored for anticancer and antimicrobial activities. For example, 1,3-dihydroxy-2-methoxy-10-methylacridin-9(10H)-one () inhibits cancer cell proliferation, while 3,6-dihydroxy substitution may enhance DNA intercalation capacity due to increased hydrogen bonding .
Material Science
Acridinones with extended conjugation (e.g., 3,6-DPXZ-AD ) are promising for organic light-emitting diodes (OLEDs). The 3,6-dihydroxy derivative could serve as a precursor for metal-organic frameworks (MOFs) or sensors if functionalized with chelating groups.
Biological Activity
Overview
3,6-Dihydroxyacridin-9(10H)-one, an organic compound belonging to the acridine family, has garnered attention for its diverse biological activities. Its structure allows for significant interactions with biological macromolecules, particularly DNA and various enzymes, making it a compound of interest in medicinal chemistry and biochemistry.
- Molecular Formula : C13H9N1O3
- CAS Number : 122105-95-7
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to intercalate into DNA and inhibit enzyme activity.
DNA Intercalation
- The planar structure of the compound allows it to fit between DNA base pairs, disrupting replication and transcription processes. This property is significant in its potential as an anticancer agent.
Enzyme Inhibition
- The compound has shown capability in inhibiting specific enzymes by binding to their active sites. This inhibition can affect various metabolic pathways, making it a candidate for therapeutic applications.
Anticancer Activity
Research indicates that this compound possesses anticancer properties through its interaction with DNA. Studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against certain bacteria and fungi. Its mechanism may involve disrupting microbial DNA or inhibiting essential enzymes crucial for microbial survival.
Case Studies and Research Findings
-
Anticancer Studies :
- In vitro studies have reported that this compound effectively reduces the viability of cancer cells by up to 70% at concentrations of 20 µM over 48 hours.
- A study published in the Journal of Medicinal Chemistry highlighted its ability to induce cell cycle arrest in the G2/M phase in breast cancer cell lines.
-
Antimicrobial Activity :
- Research conducted at a university laboratory found that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Candida albicans.
- The mechanism was attributed to its ability to disrupt the microbial cell membrane integrity.
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | DNA intercalation, enzyme inhibition |
| Acriflavine | Moderate | High | DNA intercalation |
| 9-Aminoacridine | High | Low | Primarily enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
